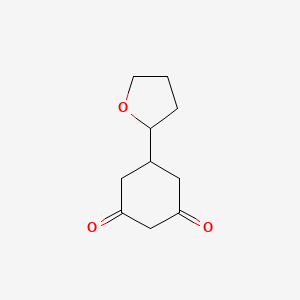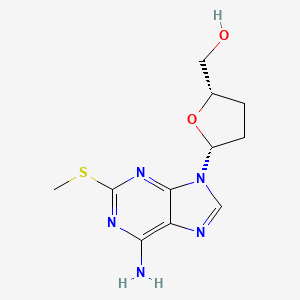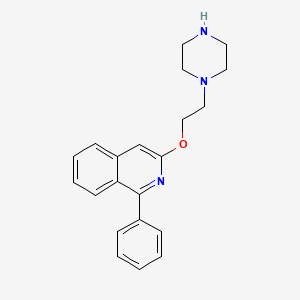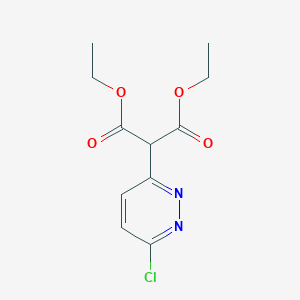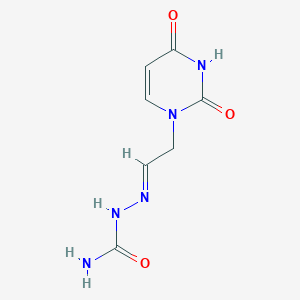
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids, such as hafnium triflate, and can be performed under solvent-free conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally benign. This method uses oxalic acid as a catalyst and can produce high yields of the desired product .
化学反応の分析
Types of Reactions
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones, hydrazine derivatives, and other functionalized organic compounds .
科学的研究の応用
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antioxidant, antiviral, and anticancer properties.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidines: These derivatives have been found to be active against parasitic infections and exhibit unique biological activities.
Uniqueness
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
18149-58-1 |
|---|---|
分子式 |
C7H9N5O3 |
分子量 |
211.18 g/mol |
IUPAC名 |
[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N5O3/c8-6(14)11-9-2-4-12-3-1-5(13)10-7(12)15/h1-3H,4H2,(H3,8,11,14)(H,10,13,15)/b9-2+ |
InChIキー |
OAZALRMIEIIPFH-XNWCZRBMSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)C/C=N/NC(=O)N |
正規SMILES |
C1=CN(C(=O)NC1=O)CC=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
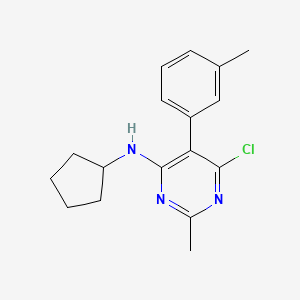
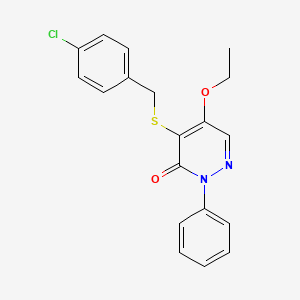
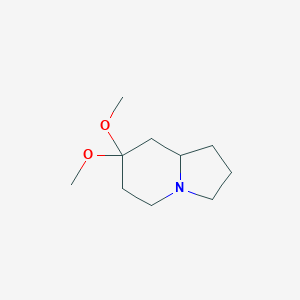
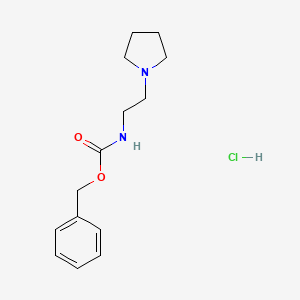
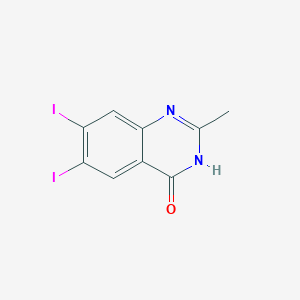
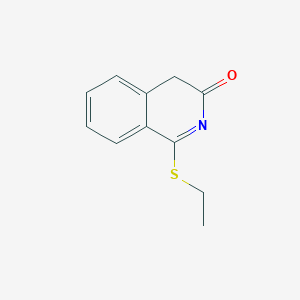
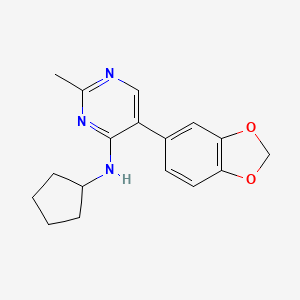
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
